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(trifluoromethyl)benzonitrile

Cat. No.: B051966 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Hydroxy-3-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound with the

molecular formula C₈H₄F₃NO.[1][2] It belongs to the benzonitrile class of compounds,

characterized by a cyano group (-C≡N) attached to a benzene ring. The presence of a hydroxyl

(-OH) group and a trifluoromethyl (-CF₃) group on the aromatic ring imparts unique

physicochemical properties that make it a valuable and versatile building block in medicinal

chemistry and organic synthesis.[3]

The trifluoromethyl group is a key feature in modern drug design.[4] Its strong electron-

withdrawing nature and high lipophilicity can significantly influence a molecule's metabolic

stability, binding affinity to biological targets, and membrane permeability.[4] As such, 4-
Hydroxy-3-(trifluoromethyl)benzonitrile serves as a critical intermediate in the synthesis of

more complex molecules, including active pharmaceutical ingredients (APIs).[3] This guide

provides a comprehensive overview of its properties, synthesis, and potential applications, with

a focus on its role in drug discovery and development.

Physicochemical Properties
The key physicochemical properties of 4-Hydroxy-3-(trifluoromethyl)benzonitrile (CAS No:

124811-71-8) are summarized in the table below. These properties are crucial for its handling,
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storage, and application in synthetic chemistry.

Property Value Source(s)

Molecular Formula C₈H₄F₃NO [1][2][5]

Molecular Weight 187.12 g/mol [5]

Appearance
White to Brown or Pale Brown

Powder
[6]

Melting Point 171-175 °C [6]

Boiling Point (Predicted) 256.0 ± 40.0 °C [6]

Solubility

Insoluble in water. Slightly

soluble in Chloroform, DMSO,

and Methanol.

[6]

pKa (Predicted) 5.85 ± 0.43 [6]

LogP (Predicted) 2.28 [5]

Storage Conditions

Room temperature, under an

inert atmosphere (e.g.,

Nitrogen).

[6]

Synthesis and Reactivity
4-Hydroxy-3-(trifluoromethyl)benzonitrile is primarily used as a synthetic intermediate. Its

reactivity is dictated by the three functional groups: the nitrile, the hydroxyl group, and the

trifluoromethylated aromatic ring.

General Synthesis Pathway
A common method for the preparation of 4-Hydroxy-3-(trifluoromethyl)benzonitrile involves

a two-step process:

Trifluoromethylation: Benzonitrile is reacted with a trifluoromethylating agent to introduce the

-CF₃ group at the meta-position, yielding 3-(trifluoromethyl)benzonitrile.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.oakwoodchemical.com/ProductsList.aspx?CategoryID=-2&txtSearch=27683&ExtHyperLink=1
https://synquestlabs.com/ProductV2/ProductDetail/54308
https://www.chemscene.com/124811-71-8.html
https://www.chemscene.com/124811-71-8.html
https://www.chembk.com/en/chem/Benzonitrile,%204-hydroxy-3-(trifluoromethyl)-
https://www.chembk.com/en/chem/Benzonitrile,%204-hydroxy-3-(trifluoromethyl)-
https://www.chembk.com/en/chem/Benzonitrile,%204-hydroxy-3-(trifluoromethyl)-
https://www.chembk.com/en/chem/Benzonitrile,%204-hydroxy-3-(trifluoromethyl)-
https://www.chembk.com/en/chem/Benzonitrile,%204-hydroxy-3-(trifluoromethyl)-
https://www.chemscene.com/124811-71-8.html
https://www.chembk.com/en/chem/Benzonitrile,%204-hydroxy-3-(trifluoromethyl)-
https://www.benchchem.com/product/b051966?utm_src=pdf-body
https://www.benchchem.com/product/b051966?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051966?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hydroxylation: The resulting 3-(trifluoromethyl)benzonitrile is then reacted with a

hydroxylating agent, such as sodium hydroxide (NaOH), to introduce the hydroxyl group at

the para-position, yielding the final product.[6]

While other methods exist for the synthesis of substituted benzonitriles, such as the

Sandmeyer reaction which converts an aromatic amine to a nitrile, specific high-yield protocols

for this particular isomer are not extensively detailed in publicly available literature.[7]

Starting Materials

Intermediate Reagent

Final Product

Benzonitrile

3-(Trifluoromethyl)benzonitrile

 Step 1:
Trifluoromethylation 

Trifluoromethylating
Agent

4-Hydroxy-3-(trifluoromethyl)benzonitrile

 Step 2:
Hydroxylation 

Sodium Hydroxide
(NaOH)

Click to download full resolution via product page

A generalized workflow for the synthesis of 4-Hydroxy-3-(trifluoromethyl)benzonitrile.

Applications in Drug Discovery and Development
While specific biological activities for 4-Hydroxy-3-(trifluoromethyl)benzonitrile are not

widely reported, its structural motifs are present in numerous biologically active molecules.

Benzonitrile derivatives are known to exhibit a wide range of pharmacological effects, including
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anticancer, antiviral, and enzyme inhibitory activities.[8] The trifluoromethyl group is known to

enhance drug efficacy by improving metabolic stability and target binding.[9]

Therefore, this compound is a highly valuable starting material for creating libraries of novel

compounds for high-throughput screening. Its functional groups allow for a variety of chemical

modifications to develop new therapeutic agents.[3]

4-Hydroxy-3-(trifluoromethyl)benzonitrile
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Chemical Synthesis
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(In Vitro Assays) Hit Identification Lead Optimization Preclinical Development

Click to download full resolution via product page

Role of the compound as a building block in a typical drug discovery workflow.

Experimental Protocols: Representative Assays
The following are detailed, representative protocols for assays commonly used in drug

discovery to evaluate compounds structurally related to 4-Hydroxy-3-
(trifluoromethyl)benzonitrile. These serve as examples of how its biological activity could be

assessed.

In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol assesses the effect of a test compound on the viability of cancer cells.

Materials:

Cancer cell line (e.g., HeLa, A549)

Cell culture medium (e.g., DMEM with 10% FBS)

96-well plates

Test compound (dissolved in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Procedure:

Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and

incubate for 24 hours.[8]

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Treat

the cells with these various concentrations and incubate for 48-72 hours.[8]

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.[8]

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO)

and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Enzyme Inhibition Assay (Generic Kinase Assay)
This protocol measures the ability of a compound to inhibit the activity of a specific kinase, a

common target in cancer therapy.

Materials:

Recombinant kinase

Kinase-specific substrate peptide

ATP (Adenosine triphosphate)

Kinase assay buffer

Test compound (dissolved in DMSO)
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Detection reagent (e.g., ADP-Glo™ Kinase Assay)

384-well plates

Luminometer

Procedure:

Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer.

Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the substrate

peptide.

Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature

for a specified time (e.g., 60 minutes).

Signal Detection: Stop the reaction and detect the amount of ADP produced (which is

proportional to kinase activity) by adding the detection reagent according to the

manufacturer's instructions.

Data Acquisition: Measure the luminescence signal using a luminometer.

Data Analysis: Calculate the percentage of kinase inhibition for each compound

concentration relative to a no-inhibitor control and determine the IC₅₀ value.

Conclusion
4-Hydroxy-3-(trifluoromethyl)benzonitrile is a strategically important chemical intermediate.

Its value lies not in its own specific biological activity, which is not well-documented, but in its

potential as a versatile precursor for the synthesis of novel, biologically active compounds. The

combination of the reactive nitrile and hydroxyl groups with the drug-like properties imparted by

the trifluoromethyl group makes it a key resource for medicinal chemists. Further research

utilizing this building block is likely to yield new chemical entities with significant therapeutic

potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-Hydroxy-3-(trifluoromethyl)benzonitrile [oakwoodchemical.com]

2. CAS 124811-71-8 | 4837-3-04 | MDL MFCD06797882 | 4-Hydroxy-3-
(trifluoromethyl)benzonitrile | SynQuest Laboratories [synquestlabs.com]

3. nbinno.com [nbinno.com]

4. mdpi.com [mdpi.com]

5. chemscene.com [chemscene.com]

6. chembk.com [chembk.com]

7. nbinno.com [nbinno.com]

8. benchchem.com [benchchem.com]

9. nbinno.com [nbinno.com]

To cite this document: BenchChem. [An In-depth Technical Guide to 4-Hydroxy-3-
(trifluoromethyl)benzonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b051966#4-hydroxy-3-trifluoromethyl-benzonitrile-
molecular-formula-c8h4f3no]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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